(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid
Overview
Description
“(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid” is a complex organic compound. However, there is limited information available about this specific compound. It’s important to note that the compound may have properties and characteristics similar to other compounds with similar structures1.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. Unfortunately, there is no specific information available on the synthesis of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, related compounds have been synthesized using techniques such as the Suzuki–Miyaura cross-coupling reaction2.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography. Unfortunately, there is no specific information available on the molecular structure of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, compounds with similar structures have been analyzed using X-ray crystallography, which provides evidence for intramolecular hydrogen bonding3.
Chemical Reactions Analysis
The chemical reactions involving “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid” are not specifically documented. However, related compounds have been studied for their reactivity and potential use in various applications4.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. Unfortunately, there is no specific information available on the physical and chemical properties of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, related compounds have been analyzed for their properties56.
Scientific Research Applications
Polymer Chemistry Applications
Copolyester Synthesis : Research by Kricheldorf and Thomsen (1993) demonstrated the use of 2-(4'-hydroxyphenyl)benzoxazole-5-carboxylic acid derivatives in the synthesis of copolyesters. These copolyesters, obtained by polycondensation at high temperatures, showed potential for creating materials with varied compositions and properties (Kricheldorf & Thomsen, 1993).
Thermotropic Polyester Development : In another study by Kricheldorf and Thomsen (1992), 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid was utilized for the creation of thermotropic polyesters. These materials exhibited unique melting behaviors and were characterized using a variety of analytical techniques, indicating their potential for advanced material applications (Kricheldorf & Thomsen, 1992).
Organic Synthesis and Material Science
Synthesis of Macrolides : Wasserman et al. (1981) explored the use of oxazoles, like the compound , as precursors for activated carboxylic acids. This approach was effectively applied to synthesize complex organic compounds such as macrolides, demonstrating the versatility of oxazole derivatives in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Synthesis of Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate : Lerestif et al. (1999) reported the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using a functionalized dihydrooxazole. This demonstrates the utility of dihydrooxazole derivatives in the synthesis of complex organic molecules (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).
Benzoxazole Derivative Synthesis : López-Ruiz et al. (2011) developed a novel synthesis method for 2-(2-hydroxyphenyl)benzoxazoles, demonstrating the potential of these compounds in the creation of crystalline products with high purity. This research highlights the applicability of such compounds in materials science (López-Ruiz, Briseño-Ortega, Rojas‐Lima, Santillán, & Fárfan, 2011).
Other Applications
Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activities. This indicates the potential use of similar compounds in medicinal chemistry and as antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Coordination Polymers : Yang et al. (2008) explored the use of 1-(4-Hydroxyphenyl)-1H-1,2,4-triazole-based coordination polymers, indicating the role of hydroxyphenyl derivatives in the development of such polymers (Yang, Jia, Wang, & Zhao, 2008).
Complex Formation with Metal Ions : Research by Steinhauser et al. (2005) on complex formation of related ligands with iron ions demonstrates the potential application of these compounds in chelation therapy and coordination chemistry (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid”. However, related compounds have been analyzed for their safety and hazards6.
Future Directions
The future directions for research on “(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications.
properties
IUPAC Name |
(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVGFDBEOIEPBC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.